molecular formula C7H6ClNO B1590057 2-Chloro-6-methylnicotinaldehyde CAS No. 91591-69-4

2-Chloro-6-methylnicotinaldehyde

Cat. No.: B1590057
CAS No.: 91591-69-4
M. Wt: 155.58 g/mol
InChI Key: SXDBLLSINHOGPK-UHFFFAOYSA-N
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Description

2-Chloro-6-methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photodegradation Studies

2-Chloro-6-methylnicotinaldehyde has been studied for its photodegradation properties. For instance, its derivatives undergo photochemical E (trans) to Z (cis) isomerization upon direct irradiation and triplet sensitized excitation. This property is significant in understanding the behavior of organic compounds under light exposure and has potential implications in the development of photoresponsive materials. The derivatives synthesized from this compound were also evaluated for their antimicrobial activity, indicating its potential use in creating compounds with biological applications (Gangadasu et al., 2009).

Synthesis of Complex Organic Compounds

The compound has been instrumental in synthesizing various organic molecules, demonstrating its versatility as a chemical reagent. For example, a study detailed the streamlined access to functionalized chromenes and quinolines using domino reactions of salicylic aldehydes and methyl 4-chloro-2-butynoate, showcasing the utility of this compound in facilitating complex chemical transformations (Bello et al., 2010).

Role in Chemical Stabilization

Another research application involves the stabilization of reactive aldehydes through complexation. This compound can be involved in reactions where reactive aldehydes, such as formaldehyde and α-chloro aldehydes, are generated and stabilized as coordination complexes with specific reagents. This approach allows for the controlled use of these reactive entities in further chemical syntheses, highlighting the compound's role in advanced chemical processing and synthesis strategies (Maruoka et al., 1993).

Antibacterial Activity of Derivatives

Derivatives of this compound have been evaluated for their antibacterial properties. This exploration into the biological activities of compounds derived from this compound opens avenues for its application in medicinal chemistry, particularly in the design and synthesis of new antibacterial agents (Chohan et al., 2003).

Properties

IUPAC Name

2-chloro-6-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDBLLSINHOGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551193
Record name 2-Chloro-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91591-69-4
Record name 2-Chloro-6-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxyamide (1.30 g, 5.83 mmol) in dichloromethane (15 mL) was added with diisobutylaluminum hydride (0.99 M solution in toluene, 12 mL, 11.66 mmol) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. The reaction mixture was added with 2 M aqueous sodium hydroxide, and the mixture was stirred at room temperature for 30 minutes, and then extracted with ethyl acetate. The organic layer was washed with saturated brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to obtain 2-chloro-6-methylnicotinaldehyde (828 mg, 91%) as pale yellow oil.
Name
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxyamide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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